3,5-dibromo-2-hydrazino-1H-indole
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Overview
Description
3,5-dibromo-2-hydrazino-1H-indole is a useful research compound. Its molecular formula is C8H7Br2N3 and its molecular weight is 304.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Derivatives
3,5-Dibromo-2-hydrazino-1H-indole has been utilized in the synthesis of various heterocyclic derivatives. For instance, Younes et al. (2010) reported using a similar compound, 5-Ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole, for synthesizing heterocyclic derivatives via reaction with different reagents. The structures of these products were confirmed using spectroscopic and analytical methods (Younes, Abbas, & Metwally, 2010).
Antitumor Activity
Compounds derived from this compound have been explored for their potential antitumor activity. Nguyen et al. (1990) synthesized derivatives that showed promising results in in vitro and in vivo experiments on various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Herbicidal Applications
The compound has also found applications in agriculture, particularly in herbicide development. Bawazir and Abdel-Rahman (2020) synthesized fluorinated derivatives of this compound and tested them for herbicidal effects against various weed species (Bawazir & Abdel-Rahman, 2020).
Platelet Aggregation Inhibition
Research by Monge et al. (1988) included the synthesis of derivatives from a similar compound, 4-hydrazino-5H-pyridazino[4,5-b]indole, which were studied as inhibitors of platelet aggregation. These compounds showed promise as anti-hypertensive agents and thromboxane synthetase inhibitors (Monge, Font, Parrado, & Fernández‐Álvarez, 1988).
Safety and Hazards
Properties
IUPAC Name |
(3,5-dibromo-1H-indol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N3/c9-4-1-2-6-5(3-4)7(10)8(12-6)13-11/h1-3,12-13H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSADBGSTWXKQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594824 |
Source
|
Record name | 3,5-Dibromo-2-hydrazinyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-20-1 |
Source
|
Record name | 3,5-Dibromo-2-hydrazinyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.